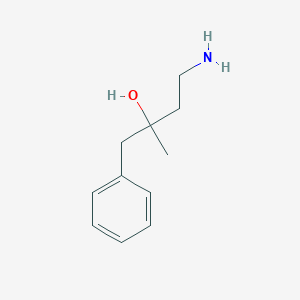
4-Amino-2-methyl-1-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-Amino-2-methyl-1-phenylbutan-2-ol, is closely related to several compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar compounds which can be used to infer certain aspects of this compound. For instance, the papers discuss various amino acids and their derivatives that contain phenyl groups and amino functionalities, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the manipulation of amino and carboxy terminal groups . For example, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, 4-amino-3-phenylbutanoic acid was used to prepare tetrazole-containing derivatives, indicating the reactivity of the amino group in such compounds . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds, confirming configurations and molecular arrangements . For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined using this technique . The crystallographic data provided insights into the stereochemistry of the compound, which could be relevant when considering the stereochemistry of this compound.
Chemical Reactions Analysis
The reactivity of amino and carboxy terminal groups in related compounds has been exploited to create various derivatives . For example, the amino group of 4-amino-3-phenylbutanoic acid was replaced with a tetrazol-1-yl fragment, showcasing the compound's versatility in chemical reactions . This suggests that this compound may also undergo similar reactions, allowing for the creation of a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis . For example, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits distinct endothermic peaks corresponding to its melting and boiling points . Additionally, the non-linear optical properties of 4-amino-3-phenylbutanoic acid were computed, providing information on its dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of this compound in various environments and applications.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Synthesis
- 4-Amino-2-methyl-1-phenylbutan-2-ol is used in the synthesis of various chemical derivatives. For instance, it can be transformed into tetrazole-containing derivatives through specific chemical reactions, demonstrating its versatility in organic synthesis (Putis et al., 2008).
Biofuel Production
- In biofuel research, derivatives of this compound are explored for producing biofuels like isobutanol. This application is particularly significant in efforts to create renewable energy sources. Engineered enzymes, such as ketol-acid reductoisomerase and alcohol dehydrogenase, have been used to facilitate the biofuel production process (Bastian et al., 2011).
Fragrance Industry
- In the fragrance industry, derivatives of this compound are used as fragrance ingredients. These compounds are part of a larger group known as Aryl Alkyl Alcohols, which are key components in many fragrance products (Scognamiglio et al., 2012).
Medicinal Chemistry
- This compound is investigated in medicinal chemistry for its potential in creating inhibitors for specific enzymes like prolyl oligopeptidase. Such research has implications in the development of new drugs and therapeutic agents (Kilpeläinen et al., 2019).
Organometallic Chemistry
- In organometallic chemistry, this compound is involved in the synthesis and characterization of metal complexes, which have applications in catalysis and material science (Bhowmik et al., 2011).
Anticancer Research
- Some derivatives of this compound are explored for their anticancer properties. These compounds, particularly in the form of organotin(IV) complexes, show promising results in cytotoxicity studies against various human tumor cell lines (Basu Baul et al., 2009).
Corrosion Inhibition
- In the field of materials science, Schiff base ligands derived from this compound are used as corrosion inhibitors. These compounds have shown effectiveness in protecting metals like mild steel in corrosive environments, which is crucial in industrial applications (Erami et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
For instance, 4-Phenyl-2-butanol, a structurally similar compound, undergoes racemization efficiently at room temperature in the presence of a base .
Pharmacokinetics
It’s known that the compound is an oil at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The compound’s potential reactions at the benzylic position could result in various molecular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-methyl-1-phenylbutan-2-ol. For instance, the compound’s racemization is catalyzed efficiently at room temperature . Additionally, its physical form as an oil could influence its stability and reactivity .
Propiedades
IUPAC Name |
4-amino-2-methyl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACQJLZHVHDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63574-07-2 |
Source


|
| Record name | 4-amino-2-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
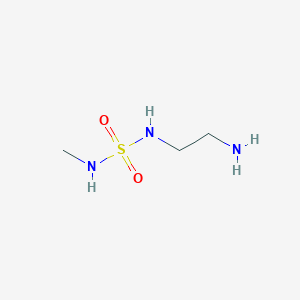
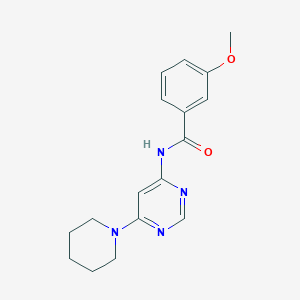


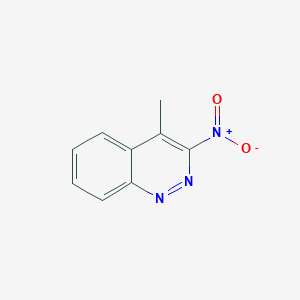


![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

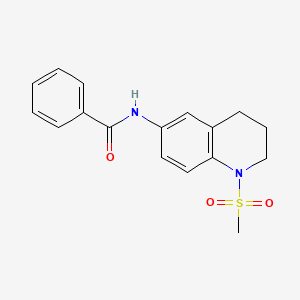
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)